molecular formula C13H28 B095516 3,4-Dimethylundecane CAS No. 17312-78-6

3,4-Dimethylundecane

Cat. No. B095516
CAS RN: 17312-78-6
M. Wt: 184.36 g/mol
InChI Key: UAMWGOKFGVUDRS-UHFFFAOYSA-N
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Description

3,4-Dimethylundecane is a chemical compound with the molecular formula C13H28 . It has an average mass of 184.361 Da and a monoisotopic mass of 184.219101 Da .


Molecular Structure Analysis

The molecular structure of 3,4-Dimethylundecane consists of a chain of 13 carbon atoms with 28 hydrogen atoms attached . The IUPAC Standard InChIKey for 3,4-Dimethylundecane is UAMWGOKFGVUDRS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dimethylundecane include its molecular weight of 184.3614 and its molecular formula of C13H28 . Unfortunately, specific details such as boiling point, melting point, and density are not available from the sources retrieved.

Scientific Research Applications

  • 3,4-Dimethylpyrazole Phosphate (DMPP) as a Nitrification Inhibitor : This study discusses DMPP, a compound used in agriculture and horticulture to inhibit nitrification, which could potentially share some chemical properties with 3,4-Dimethylundecane. The research highlights DMPP's advantages over other nitrification inhibitors and its role in reducing nitrate leaching and possibly N2O emissions, without negatively impacting methane oxidation in soil (Zerulla et al., 2001).

  • Biodegradation of Phenolic Mixtures in a Sequencing Batch Reactor : This paper focuses on the biodegradation of substituted phenols, including 3,4-dimethylphenol (3,4DMP), which could offer insights into the biodegradation pathways and environmental impact of structurally related compounds like 3,4-Dimethylundecane (Tomei & Annesini, 2008).

  • Molecular Structure of 3,4-Dimethylenehexa-1,5-diene ([4]Dendralene) : This research paper provides information on the molecular structure of a specific organic compound that may share some characteristics with 3,4-Dimethylundecane. Understanding such structures can be crucial in deducing potential applications of similar compounds (Brain et al., 1997).

  • Biodistribution and Metabolic Profile of 3,4-Dimethylmethcathinone (3,4-DMMC) : Although this study is about a psychoactive substance, the investigation of its biodistribution and metabolic profile in biological systems might provide insights into how similar compounds, such as 3,4-Dimethylundecane, could behave in living organisms (Rouxinol et al., 2020).

  • Low Dose Dimethyl Sulfoxide (DMSO) and its Effects on Cells : This study explores the effects of DMSO, a solvent used in scientific research, on cellular processes. Given that DMSO and 3,4-Dimethylundecane are both organic compounds with potential applications in research, insights from this study could be indirectly relevant (Tunçer et al., 2018).

  • Adsorption of 3,4-Dimethylaniline : This study on the adsorption of 3,4-dimethylaniline using a biochar-titanium dioxide composite might offer insights into the interaction of similar compounds with adsorbents, which could be relevant for understanding the environmental fate or potential applications of 3,4-Dimethylundecane (Abodif et al., 2020).

properties

IUPAC Name

3,4-dimethylundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28/c1-5-7-8-9-10-11-13(4)12(3)6-2/h12-13H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMWGOKFGVUDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334002
Record name 3,4-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dimethylundecane

CAS RN

17312-78-6
Record name 3,4-Dimethylundecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
X Li, J Xing, S Lin - … of the 2016 International Conference on …, 2017 - World Scientific
Pulsed electric field (PEF) as an important non-thermal food processing technology has unique effect on the flavor compounds and health-related phytochemicals of plant-based foods. …
Number of citations: 0 www.worldscientific.com
XX Guo, Z Zhang, JP Hai - Advanced Materials Research, 2012 - Trans Tech Publ
Amino acid hydrolysates were obtained from dried clamworm of Perinereis aibuhitensis by acid hydrolysis method. Maillard reaction products(MRPs) were prepared with the amino acid …
Number of citations: 0 www.scientific.net
SS El-Hawary, ME El-Tantawy… - Egyptian Journal of …, 2021 - ejchem.journals.ekb.eg
Volatile constituents of Opuntia ficus indica (L.) Mill (prickly pear or nopal cactus) cladodes, fruits peel and fruits pulp were prepared by hydrodistillation. The chemical composition was …
Number of citations: 4 ejchem.journals.ekb.eg
VEF Heinzen, MF Soares, RA Yunes - Journal of Chromatography A, 1999 - Elsevier
A new index is proposed for the prediction of the chromatographic retention of the cis- and trans-n-alkene isomers and alkanes. This index is based on the hypothesis that the …
Number of citations: 58 www.sciencedirect.com
MH Studier, R Hayatsu - Analytical Chemistry, 1968 - ACS Publications
The analytical potential of the combination of time-of-flight (TOF) mass spectrometry and gas-liquid chromatography was first demonstrated by Gohlke (1) in 1959. Mc-Fadden et al.(2) …
Number of citations: 19 pubs.acs.org
ES Souza, CA Kuhnen, BS Junkes… - … of Chemometrics: A …, 2008 - Wiley Online Library
A new semi‐empirical electrotopological index, I SET , for quantitative structure–retention relationships (QSRR) models was developed based on the refinement of the previously …
R Motati, WE Acree Jr - Liquids, 2023 - mdpi.com
Abraham model solute descriptors are reported for the first time for 62 additional C 10 through C 13 methyl- and ethyl-branched alkanes. The numerical values were determined using …
Number of citations: 3 www.mdpi.com
IG Zenkevich - Journal of Analytical Chemistry, 2013 - Springer
A dangerous tendency in the presentation of the results of the GC-MS identification of complex mixture components is discussed. This is an increasing number of publications where …
Number of citations: 3 link.springer.com
M Pompe, JM Davis, CD Samuel - Journal of chemical information …, 2004 - ACS Publications
Theoretical prediction of gas-chromatographic retention times could be used as an additional method for a more accurate identification of organic compounds during GC/MS analysis. …
Number of citations: 5 pubs.acs.org
LM Stock, JL Huckaby - 2004 - osti.gov
This report summarizes data on the organic vapors in the single-shell, high-level radioactive waste tanks at the Hanford Site. The report was originally issued in 2000 and has been …
Number of citations: 7 www.osti.gov

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